1H-Pyrrolo[2,3-b]pyridine-3-ethanol
Description
Properties
IUPAC Name |
2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-5-3-7-6-11-9-8(7)2-1-4-10-9/h1-2,4,6,12H,3,5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNELAFNGGZMCMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CCO)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90929-76-3 | |
| Record name | 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-ethanol typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the ethanol group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The scalability of these methods is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine-3-ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the pyridine ring to a dihydropyridine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group typically yields aldehydes or acids, while substitution reactions can introduce various functional groups onto the ring system.
Scientific Research Applications
Pharmacological Applications
1H-Pyrrolo[2,3-b]pyridine derivatives are recognized for their broad spectrum of pharmacological activities. Key applications include:
- Anticonvulsant Activity : Various derivatives have demonstrated effectiveness in reducing seizure activity, making them candidates for epilepsy treatment. For instance, compounds exhibiting high anticonvulsant properties have been synthesized and evaluated in animal models .
- Anticancer Properties : Several studies have highlighted the efficacy of 1H-pyrrolo[2,3-b]pyridine derivatives against different cancer cell lines. Notably, compound 4h has shown potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis . This compound inhibited the proliferation and migration of breast cancer cells, indicating its potential as a therapeutic agent .
- Anti-inflammatory Effects : Compounds derived from 1H-pyrrolo[2,3-b]pyridine have exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α. For example, a specific derivative was shown to significantly reduce TNF-α release from macrophages exposed to inflammatory stimuli .
Biochemical Mechanisms
The biochemical mechanisms underlying the pharmacological effects of 1H-pyrrolo[2,3-b]pyridine derivatives involve interactions with various biological targets:
- Phosphodiesterase Inhibition : Certain derivatives act as selective inhibitors of phosphodiesterase 4B (PDE4B), which plays a crucial role in inflammatory responses. The structure-activity relationship (SAR) studies reveal that modifications to the pyrrolo[2,3-b]pyridine scaffold can enhance potency and selectivity against PDE4B .
- Receptor Modulation : The interaction with central nervous system receptors has been explored, with some compounds showing selectivity against a panel of CNS receptors while maintaining low toxicity . This selectivity is vital for developing new treatments for neurological disorders.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives:
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-ethanol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration . The compound binds to the active site of these receptors, preventing their activation and subsequent signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 1H-Pyrrolo[2,3-b]pyridine-3-ethanol with structurally related compounds:
Key Findings:
Solubility and Reactivity: The ethanol and methanol derivatives exhibit higher polarity and aqueous solubility compared to carbonitriles or aryl-substituted analogs . Carbonitriles (-CN) and esters (-COOR) are more reactive in nucleophilic additions or cross-coupling reactions, making them preferred intermediates in drug synthesis .
N-Acylation of 3-amino-pyrrolo[2,3-b]pyridines (e.g., nicotinamide derivatives) enhances target affinity, suggesting that 3-ethanol could be modified similarly .
Synthetic Flexibility: 3-Ethanol can be synthesized via reduction of 3-carboxylic acid esters (e.g., using LiAlH₄) or via hydrogenation of nitro intermediates, as demonstrated for related amines . Cyclocondensation of 2-aminopyrroles with active methylene compounds offers a scalable route to the pyrrolo[2,3-b]pyridine core .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-3-ethanol is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a fused pyrrole and pyridine ring system with an ethanol group at the 3-position. Research has indicated that it exhibits various biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which are crucial in cancer biology.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 166.19 g/mol. Its structure allows for significant interactions with biological targets, making it a valuable compound in drug development.
This compound primarily functions through the inhibition of FGFRs (FGFR1, FGFR2, and FGFR3). These receptors are integral to cell proliferation and migration pathways, particularly in cancerous tissues. The inhibition of these receptors can potentially lead to reduced tumor growth and metastasis by modulating key signaling pathways involved in cancer progression.
Antiproliferative Effects
Studies have shown that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, modifications to the hydroxyl (-OH) groups in these compounds have been linked to improved activity against cell lines such as HeLa and MDA-MB-231. The presence of electron-donating groups tends to enhance biological activity by facilitating better interaction with cellular targets .
Inhibition of Enzymatic Activity
This compound has been reported to inhibit phosphodiesterase 4B (PDE4B), which is associated with inflammatory responses. This inhibition has implications for treating conditions like chronic obstructive pulmonary disease (COPD) and other inflammatory disorders. The structure-activity relationship (SAR) studies indicate that variations in the substituents on the pyrrolo ring can significantly affect PDE4B inhibition potency .
Case Study 1: FGFR Inhibition
A study highlighted the efficacy of this compound as an FGFR inhibitor, demonstrating its potential in reducing cell proliferation in various cancer models. This was evidenced by a decrease in cell viability assays where treated cells showed significantly lower growth rates compared to controls.
Case Study 2: PDE4B Inhibition
Another investigation focused on the SAR of pyrrolo derivatives where specific modifications led to enhanced selectivity for PDE4B over other phosphodiesterases. The findings revealed IC50 values ranging from 0.11 to 1.1 µM for several derivatives, indicating strong inhibitory effects against PDE4B while maintaining selectivity against PDE4D .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities observed for this compound and its derivatives:
| Activity | Target | IC50 Value | Comments |
|---|---|---|---|
| FGFR Inhibition | FGFR1, FGFR2, FGFR3 | Not specified | Implicated in cancer treatment |
| PDE4B Inhibition | PDE4B | 0.11 - 1.1 µM | Selective against PDE4D; potential for anti-inflammatory applications |
| Antiproliferative Activity | HeLa, MDA-MB-231 | Varies | Enhanced by -OH substituents |
Q & A
Q. Table 1: Representative Synthetic Routes
Basic: How is structural elucidation of 1H-Pyrrolo[2,3-b]pyridine derivatives performed using spectroscopic techniques?
Methodological Answer:
Structural characterization relies on:
- ¹H/¹³C NMR : Assigns proton environments and carbon frameworks. For example, aromatic protons in the pyrrolo-pyridine core appear as distinct multiplets in δ 6.5–8.5 ppm .
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for benzoyl substituents) .
- Mass Spectrometry (MS) : Confirms molecular weight via ESI-TOF or EI-MS (e.g., [M+H]⁺ peaks for derivatives with MW ~300–400 Da) .
Advanced: What strategies enhance regioselectivity in halogenation reactions of pyrrolo[2,3-b]pyridine cores?
Methodological Answer:
Regioselective halogenation is achieved through:
- Directed Metalation : Using NaH/TsCl to deprotonate specific positions before halogenation .
- Lewis Acid Catalysis : MnO₂ in THF selectively oxidizes intermediates to aldehydes, enabling subsequent functionalization .
- Temperature Control : Low temperatures (0°C) during nitration or bromination minimize side reactions (e.g., Han et al.’s 5-bromo-4-chloro-3-nitro-7-azaindole synthesis) .
Advanced: How do structural modifications at the 3- and 5-positions influence FGFR inhibitory activity?
Methodological Answer:
Substituents at the 3- and 5-positions critically modulate kinase inhibition:
Q. Table 2: Structure-Activity Relationships (FGFR Inhibition)
Advanced: What experimental models evaluate the antitumor efficacy of these derivatives, and how are synergistic effects assessed?
Methodological Answer:
- In Vitro Models : Diffuse malignant peritoneal mesothelioma (DMPM) cell lines treated with derivatives (e.g., 1f, 3f) to measure IC₅₀ via MTT assays. Apoptosis is quantified via caspase-3 activation and survivin downregulation .
- In Vivo Models : Mouse xenografts of DMPM with intraperitoneal compound administration. Tumor volume inhibition (58–75%) and complete responses are monitored .
- Synergy Studies : Co-treatment with paclitaxel or cisplatin, analyzed via Chou-Talalay combination indices (CI <1 indicates synergy) .
Advanced: How can researchers resolve discrepancies in biological activity data across assay conditions?
Methodological Answer:
- Standardized Protocols : Use consistent cell lines (e.g., NCI-H226 for mesothelioma) and assay durations (e.g., 72-hour exposure) .
- Kinase Profiling : Broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to confirm target selectivity and rule off-target effects .
- Dose-Response Validation : Repeat IC₅₀ determinations in triplicate with orthogonal methods (e.g., Western blotting for phospho-FGFR) .
Basic: What are the key intermediates in multi-step syntheses of pyrrolo[2,3-b]pyridine-based kinase inhibitors?
Methodological Answer:
Critical intermediates include:
- Halogenated Precursors : 5-Bromo-4-chloro-3-nitro-7-azaindole for Suzuki coupling .
- N-Methylated Cores : 1-methyl-1H-pyrrolo[2,3-b]pyridine for subsequent benzoylation .
- Aldehyde Intermediates : 3-carboxaldehyde derivatives for reductive amination or Schiff base formation .
Advanced: What computational methods support the design of derivatives targeting specific kinases?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding poses in FGFR1’s ATP-binding pocket .
- QSAR Modeling : CoMFA/CoMSIA to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
- MD Simulations : AMBER or GROMACS to assess binding stability over 100-ns trajectories .
Basic: What safety protocols are recommended for handling these derivatives in laboratories?
Methodological Answer:
- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., MeI) .
- Waste Disposal : Segregate halogenated waste for incineration or professional treatment .
Advanced: How do electron-withdrawing/donating groups affect pharmacokinetic properties?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Improve metabolic stability (e.g., CF₃ at 5-position reduces CYP3A4-mediated oxidation) .
- Electron-Donating Groups (EDGs) : Enhance solubility (e.g., -OMe groups increase logD <3) but may reduce cell permeability .
- Pro-drug Strategies : Esterification of ethanol moieties (e.g., 3-ethanol to 3-acetate) enhances oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
